Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound “Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .
Scientific Research Applications
Antimicrobial Activities
This compound has been instrumental in the synthesis of new heterocycles, showing significant antimicrobial properties. For instance, derivatives incorporating a thiophene moiety have exhibited potent activity against various microbial strains, outperforming standard drugs like Amphotericin B in some cases. These findings underscore the potential of such compounds in developing new antimicrobial agents (Mabkhot et al., 2016).
Synthesis of Heterocycles
Research has demonstrated the compound's versatility in synthesizing a wide array of heterocycles. For example, its utilization has led to the creation of pyran, pyridine, and pyridazine derivatives, showcasing the compound's significant role in expanding the chemical space of heterocyclic chemistry and its potential for generating novel compounds with various applications (Mohareb et al., 2004).
Insecticidal and Antituberculous Activity
The compound has also been used as a precursor for synthesizing heterocycles with promising insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This indicates its potential application in agricultural pest management (Fadda et al., 2017). Furthermore, derivatives of this compound have shown tuberculostatic activity, suggesting its potential in combating tuberculosis (Titova et al., 2019).
Mechanism of Action
Mode of action
Many [1,2,4]triazolo[4,3-a] derivatives are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
Many [1,2,4]triazolo[4,3-a] derivatives are known to have good bioavailability .
Result of action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines .
properties
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-27-19(26)17-13-7-3-4-8-14(13)29-18(17)21-16(25)10-12-28-20-23-22-15-9-5-6-11-24(15)20/h5-6,9,11H,2-4,7-8,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRERDPQWKMGNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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